Antozoline hydrochloride

説明

BenchChem offers high-quality Antozoline hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Antozoline hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

特性

分子式 |

C17H18ClN3 |

|---|---|

分子量 |

299.8 g/mol |

IUPAC名 |

N-benzyl-N-(1H-imidazol-2-ylmethyl)aniline;hydrochloride |

InChI |

InChI=1S/C17H17N3.ClH/c1-3-7-15(8-4-1)13-20(14-17-18-11-12-19-17)16-9-5-2-6-10-16;/h1-12H,13-14H2,(H,18,19);1H |

InChIキー |

FEGZBVFKDOUDFN-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C=C1)CN(CC2=NC=CN2)C3=CC=CC=C3.Cl |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Antazoline Hydrochloride (CAS 91-75-8)

Introduction: A Multifaceted Imidazoline Derivative

Antazoline hydrochloride (CAS 91-75-8) is a first-generation antihistamine belonging to the imidazoline class of compounds.[1] While primarily recognized for its histamine H1 receptor antagonist properties, its utility extends to relieving nasal congestion and, often in combination with vasoconstrictors like naphazoline, managing the symptoms of allergic conjunctivitis.[2][3] Beyond its antihistaminic effects, antazoline exhibits anticholinergic, sedative, and even antiarrhythmic properties, making it a compound of continued interest in pharmacological research.[3][4][5]

This guide provides a comprehensive exploration of the core chemical and physical properties of Antazoline hydrochloride. We will delve into its structural characteristics, stability profile, and the analytical methodologies essential for its quantification and quality control, offering field-proven insights to support research and development endeavors.

Core Physicochemical and Structural Properties

The functional characteristics of Antazoline hydrochloride in a pharmaceutical context are fundamentally dictated by its physicochemical properties. These parameters influence its solubility, absorption, stability, and formulation suitability.

Summary of Physicochemical Data

A consolidation of the key physicochemical properties of Antazoline is presented below for rapid reference.

| Property | Value | Source(s) |

| CAS Registry Number | 91-75-8 (Free Base); 2508-72-7 (HCl Salt) | [2][6] |

| Chemical Name | N-benzyl-N-(4,5-dihydro-1H-imidazol-2-ylmethyl)aniline hydrochloride | [2][7] |

| Molecular Formula | C₁₇H₁₉N₃ (Base); C₁₇H₂₀ClN₃ (HCl Salt) | [2][6][8] |

| Molecular Weight | 265.35 g/mol (Base); 301.8 g/mol (HCl Salt) | [2][8] |

| Appearance | White to off-white, odorless crystalline powder with a bitter taste. | [1][9][10][11] |

| Melting Point | Approx. 240°C (with decomposition) | [11] |

| Solubility | Sparingly soluble in water (1:40, 1:50); Soluble in alcohol (1:16, 1:25); Practically insoluble in benzene and ether. | [9][10][11] |

| pKa | 6.65 (Uncertain) | [10] |

Structural Elucidation and Spectroscopic Profile

The definitive identification and characterization of Antazoline hydrochloride rely on a suite of spectroscopic techniques. Each method provides unique insights into the molecule's architecture.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: As a cornerstone of structural analysis, ¹H and ¹³C NMR are indispensable for confirming the identity of Antazoline. The proton NMR spectrum would reveal characteristic signals for the aromatic protons of the benzyl and phenyl rings, as well as the aliphatic protons of the imidazoline ring and the methylene bridge. Quantitative NMR (qNMR) can be employed for highly accurate purity assessments and quantification in the presence of excipients without prior separation.[12]

-

Mass Spectrometry (MS): Mass spectrometry is critical for determining the molecular weight and fragmentation pattern of the molecule. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are particularly useful for identifying and structuring elucidating degradation products that may arise during stability studies.[6][13]

-

Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the key functional groups within the Antazoline structure. Characteristic absorption bands would correspond to C-H stretching from the aromatic and aliphatic components, C=N stretching of the imidazoline ring, and C-N stretching vibrations.

-

UV-Vis Spectrophotometry: Antazoline hydrochloride exhibits UV absorbance, which forms the basis for several quantitative analytical methods. It is often used in combination with chemometric techniques like Principal Component Regression (PCR) and Partial Least Squares (PLS) for the simultaneous determination of antazoline and other active ingredients in combined formulations, effectively resolving spectral overlap issues.[7]

Stability, Degradation, and Handling

A thorough understanding of a drug's stability is paramount for ensuring its safety, efficacy, and shelf-life. Antazoline hydrochloride's stability is notably influenced by environmental factors, particularly pH.

pH-Dependent Degradation

The degradation of antazoline in aqueous solutions is highly dependent on pH.[14]

-

In the pH range of 3.0–7.4 , the primary degradation pathway is hydrolysis of the imidazoline ring, leading to the formation of N-(2-aminoethyl)-2-(N-benzylanilino)acetamide. This reaction proceeds through acidic, non-catalyzed, and semi-alkaline mechanisms.[14]

-

In highly acidic media (pH 0–2) , the degradation mechanism becomes more complex. While the same primary hydrolysis product is formed, a distinct colorful intermediate has also been observed, necessitating further investigation with techniques like HPLC-MS to fully characterize the pathway.[14]

The causality behind this pH-dependent profile lies in the protonation state of the imidazoline ring. At lower pH, the ring is more susceptible to nucleophilic attack by water, initiating the hydrolytic cleavage.

Caption: pH-dependent degradation pathways of Antazoline.

Stress Testing and Incompatibilities

For comprehensive stability assessment, forced degradation studies under various stress conditions are crucial. Studies have shown that Antazoline hydrochloride is susceptible to degradation under acid/alkali hydrolysis, oxidation, and photolytic conditions.[11]

Handling and Storage Precautions:

-

Oxidizing Agents: Avoid contamination with oxidizing agents such as nitrates, oxidizing acids, and chlorine bleaches, as this may result in ignition.[9]

-

Dust Explosion Hazard: As a combustible solid, fine dust clouds can form an explosive mixture with air. Proper grounding and ventilation are required during powder handling to prevent electrostatic charge buildup.[9]

-

Storage Conditions: The compound should be stored in a dry, dark place at 0 - 4°C for short-term storage or -20°C for long-term storage to maintain its integrity.[2]

Pharmacology: Mechanism of Action

Antazoline's therapeutic effects are primarily rooted in its ability to act as a competitive antagonist at the histamine H1 receptor.[3][4]

Histamine H1 Receptor Blockade

Histamine, released from mast cells during an allergic response, binds to H1 receptors on various cells, triggering effects like vasodilation, increased capillary permeability (leading to edema), itching, and smooth muscle contraction.[3] Antazoline selectively binds to these H1 receptors but does not activate them.[8][15] By occupying the receptor sites, it competitively blocks endogenous histamine from binding, thereby preventing or reversing these allergic symptoms.[3][4] This is a reversible interaction.[4]

Sources

- 1. CAS 91-75-8: Antazoline | CymitQuimica [cymitquimica.com]

- 2. medkoo.com [medkoo.com]

- 3. Antazoline | C17H19N3 | CID 2200 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Intravenous antazoline, a first‐generation antihistaminic drug with antiarrhythmic properties, is a suitable agent for pharmacological cardioversion of atrial fibrillation induced during pulmonary vein isolation due to the lack of influence on atrio‐venous conduction and high clinical effectiveness (AntaEP Study) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antazoline [webbook.nist.gov]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. Antazoline Hydrochloride | C17H20ClN3 | CID 17275 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. Antazoline | 91-75-8 [chemicalbook.com]

- 11. thaiscience.info [thaiscience.info]

- 12. NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The use of HPLC/MS, GC/MS, NMR, UV and IR to identify a degradation product of eperisone hydrochloride in the tablets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The influence of pH on the stability of antazoline: kinetic analysis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. Antazoline - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to Antazoline Hydrochloride: Physicochemical Properties, Synthesis, and Analytical Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antazoline hydrochloride is a first-generation antihistamine distinguished by its dual activity as a histamine H1 receptor antagonist and an imidazoline receptor ligand.[1] This unique pharmacological profile has established its use in ophthalmology for the symptomatic relief of allergic conjunctivitis, often in combination with vasoconstrictors like naphazoline.[1] Beyond its established clinical applications, its interaction with imidazoline receptors presents an area of interest for researchers exploring novel therapeutic targets. This technical guide provides a comprehensive overview of the fundamental physicochemical properties, a plausible synthetic route, detailed analytical methodologies for its characterization and quantification, and an exploration of its mechanism of action.

Core Molecular Attributes

Antazoline hydrochloride is the salt form of the parent compound, antazoline. The addition of hydrochloric acid enhances its solubility and stability for pharmaceutical applications.

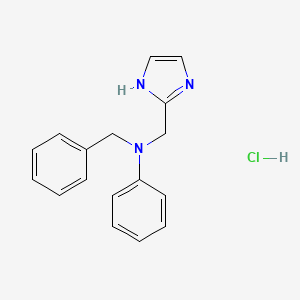

Structural Formula

The chemical structure of antazoline hydrochloride comprises a central imidazoline ring linked to a substituted N-benzylaniline moiety.

Figure 1: The structural formula of Antazoline. The hydrochloride salt is formed at one of the nitrogen atoms.

Molecular Weight and Formula

The molecular characteristics of antazoline hydrochloride are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₇H₁₉N₃ · HCl | [2][3] |

| Molecular Weight | 301.82 g/mol | [3] |

| IUPAC Name | N-benzyl-N-(4,5-dihydro-1H-imidazol-2-ylmethyl)aniline;hydrochloride | [1] |

| CAS Number | 2508-72-7 | [3] |

| SMILES | C1CN=C(N1)CN(CC2=CC=CC=C2)C3=CC=CC=C3.Cl | [1] |

Physicochemical and Pharmacological Properties

Antazoline hydrochloride is typically a white or almost white crystalline powder. A summary of its key properties is provided below.

| Property | Value | Source(s) |

| Appearance | White to almost white powder/crystal | [3] |

| Melting Point | Approximately 238 °C | [4] |

| Solubility | Soluble in water and methanol | [2][3] |

| UV Absorption Maxima (in 0.1 M HCl) | 241 nm and 291 nm | [2] |

| Primary Mechanism of Action | Histamine H1 Receptor Antagonist | [1] |

| Secondary Mechanism of Action | Imidazoline Receptor Ligand | [5][6] |

Synthesis of Antazoline

The synthesis of 2-substituted imidazolines, such as antazoline, can be achieved through the condensation of an appropriate nitrile or its derivative with ethylenediamine. A plausible synthetic route for antazoline is outlined below. This pathway is based on established methods for the synthesis of similar 2-substituted imidazolines.[7][8]

The synthesis can be conceptualized as a two-step process:

-

Formation of N-benzyl-N-phenylaminoacetonitrile: This intermediate is synthesized by the reaction of N-benzylaniline with formaldehyde and a cyanide source.

-

Condensation with Ethylenediamine: The resulting nitrile is then condensed with ethylenediamine, typically in the presence of a catalyst, to form the imidazoline ring. The final product is then treated with hydrochloric acid to yield antazoline hydrochloride.

Diagram 1: Proposed synthetic pathway for Antazoline Hydrochloride.

Spectroscopic Characterization

The structural elucidation of antazoline hydrochloride is confirmed through various spectroscopic techniques.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of antazoline hydrochloride would exhibit characteristic absorption bands corresponding to its functional groups. Key expected peaks include:

-

N-H stretching: A broad band in the region of 3200-3400 cm⁻¹ due to the protonated amine in the imidazoline ring.

-

C-H stretching (aromatic): Peaks typically appearing just above 3000 cm⁻¹.

-

C-H stretching (aliphatic): Peaks appearing just below 3000 cm⁻¹.

-

C=N stretching: A sharp band around 1600-1650 cm⁻¹ from the imidazoline ring.

-

C=C stretching (aromatic): Several peaks in the 1450-1600 cm⁻¹ region.

-

C-N stretching: Bands in the 1250-1350 cm⁻¹ region.

The infrared absorption spectrum of antazoline hydrochloride should be consistent with a reference standard.[2] The interpretation of these spectra involves analyzing shifts in peak positions and intensities to confirm the presence of these functional groups and the overall molecular structure.[3][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are crucial for the detailed structural confirmation of antazoline hydrochloride.

-

¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons of the benzyl and aniline rings, the methylene protons of the benzyl group and the linker to the imidazoline ring, and the protons of the imidazoline ring itself. The integration of these signals would correspond to the number of protons in each environment.

-

¹³C NMR: The carbon NMR spectrum would display signals for each unique carbon atom in the molecule, including the aromatic carbons, the aliphatic carbons of the methylene groups and the imidazoline ring, and the characteristic C=N carbon of the imidazoline ring.

Analytical Methodologies: A Validated Stability-Indicating HPLC-UV Protocol

For the quantification of antazoline hydrochloride in pharmaceutical formulations and for stability studies, a validated, stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential. The following protocol is a composite based on several published methods and represents a robust and reliable approach.[12][13][14][15][16]

Experimental Protocol

1. Instrumentation and Chromatographic Conditions:

-

HPLC System: A standard HPLC system equipped with a UV-Vis detector.

-

Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of a phosphate buffer (pH 2.8-3.0) and methanol or acetonitrile in a ratio of approximately 68:32 (v/v). The mobile phase should be filtered and degassed before use.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Column Temperature: Ambient or controlled at 25°C.

2. Preparation of Solutions:

-

Standard Stock Solution: Accurately weigh and dissolve a known amount of antazoline hydrochloride reference standard in the mobile phase to obtain a stock solution of a specified concentration (e.g., 1 mg/mL).

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover a linear range (e.g., 12.5-100 µg/mL).[12]

-

Sample Preparation: For a pharmaceutical formulation (e.g., eye drops), accurately measure a volume of the formulation, and dilute it with the mobile phase to obtain a final concentration within the linear range of the method.

3. Method Validation (as per ICH Guidelines):

-

Specificity/Selectivity: Demonstrated by the separation of the antazoline peak from any degradation products or excipients. Forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) should be performed to show that the method can resolve the analyte from its degradation products.[12][13]

-

Linearity: Assessed by analyzing a series of at least five concentrations of the working standard solutions. The correlation coefficient (R²) of the calibration curve should be >0.999.[12]

-

Accuracy: Determined by the recovery of known amounts of antazoline hydrochloride spiked into a placebo formulation. Recoveries should typically be within 98-102%.

-

Precision:

-

Repeatability (Intra-day precision): Assessed by analyzing replicate injections of the same standard solution on the same day. The relative standard deviation (RSD) should be <2%.

-

Intermediate Precision (Inter-day precision): Assessed by analyzing the standard solutions on different days by different analysts. The RSD should be <2%.

-

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

-

Robustness: Evaluated by making small, deliberate changes to the method parameters (e.g., pH of the mobile phase, mobile phase composition, flow rate) and observing the effect on the results.

Diagram 2: Workflow for the validated HPLC-UV analysis of Antazoline Hydrochloride.

Mechanism of Action

Antazoline hydrochloride's therapeutic effects are primarily attributed to its antagonism of the histamine H1 receptor.[1] By competitively and reversibly binding to this receptor, it blocks the action of endogenous histamine, thereby preventing the cascade of events that lead to allergic symptoms such as itching, redness, and swelling.[1]

Diagram 3: Mechanism of action of Antazoline as a Histamine H1 Receptor Antagonist.

Additionally, as an imidazoline derivative, antazoline interacts with imidazoline receptors (I-receptors), which are classified into at least three subtypes (I₁, I₂, and I₃).[5][6] While the clinical significance of this interaction in the context of its current use is not fully elucidated, the binding to these receptors may contribute to some of its secondary pharmacological effects. The I₁ receptor, for instance, is involved in the central regulation of blood pressure.[17][18]

Toxicology and Safety

Antazoline hydrochloride is considered harmful if swallowed, in contact with skin, or if inhaled.[4][19] It can cause skin and serious eye irritation, as well as respiratory irritation.[4][19]

-

Acute Toxicity: Intravenous LD₅₀ values have been reported as 30 mg/kg in dogs and 17.1 mg/kg in guinea pigs.[4]

-

Genotoxicity and Carcinogenicity: There is a lack of specific, long-term genotoxicity and carcinogenicity studies for antazoline hydrochloride. General reviews of antihistamines indicate that while some have been tested, a comprehensive dataset for many older compounds, including antazoline, is not available.[20][21]

Conclusion

This technical guide has provided a detailed overview of antazoline hydrochloride, encompassing its fundamental molecular and physicochemical properties, a representative synthetic pathway, and a robust analytical methodology for its characterization and quantification. The dual mechanism of action, involving both histamine H1 receptor antagonism and imidazoline receptor interaction, makes it a compound of continued interest. The provided protocols and data serve as a valuable resource for researchers and drug development professionals working with this established yet pharmacologically intriguing molecule.

References

-

2-(N-BENZYLANILINOMETHYL) IMIDAZOLINE HYDROCHLORIDE - ChemBK. (n.d.). Retrieved February 8, 2024, from [Link]

-

Synthesis of 2-imidazolines - Organic Chemistry Portal. (n.d.). Retrieved February 8, 2024, from [Link]

-

PubChem. (n.d.). Antazoline. Retrieved February 8, 2024, from [Link]

-

A validated stability-indicating HPLC method for the simultaneous determination of pheniramine maleate and naphazoline hydrochloride in pharmaceutical formulations - PMC. (2014, February 1). Retrieved February 8, 2024, from [Link]

-

The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease. (n.d.). Retrieved February 8, 2024, from [Link]

-

Brambilla, G., Mattioli, F., Robbiano, L., & Martelli, A. (2011). Genotoxicity and carcinogenicity studies of antihistamines. Archives of toxicology, 85(10), 1173–1187. [Link]

-

The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark - Preprints.org. (2025, January 30). Retrieved February 8, 2024, from [Link]

-

Antazoline HCl | RayBiotech. (n.d.). Retrieved February 8, 2024, from [Link]

-

Synthetic routes toward 2-substituted 2-imidazolines | Request PDF. (2025, August 6). Retrieved February 8, 2024, from [Link]

-

The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease. (n.d.). Retrieved February 8, 2024, from [Link]

-

FT-IR Spectrophotometric analysis of acetylsalicylic acid and its pharmaceutical formulations. (n.d.). Retrieved February 8, 2024, from [Link]

-

Stability Indicating UHPLC-PDA Assay for Simultaneous Determination of Antazoline Hydrochloride and Naphazoline Hydrochloride in Ophthalmic Formulations - PubMed. (n.d.). Retrieved February 8, 2024, from [Link]

-

(PDF) Genotoxicity and carcinogenicity studies of antihistamines. (2025, August 7). Retrieved February 8, 2024, from [Link]

-

5 Combination of 1H and 13C NMR Spectroscopy. (n.d.). Retrieved February 8, 2024, from [Link]

-

Development of a stability-indicating HPLC method for the simultaneous quantification of antazoline nitrate and naphazoline sulfate in a commercial ophthalmic formulation. (2023, April 22). Retrieved February 8, 2024, from [Link]

-

Genotoxicity, carcinogenicity and acid-suppressing medications - PubMed. (n.d.). Retrieved February 8, 2024, from [Link]

-

Saczewski, J., Hudson, A., Scheinin, M., Rybczynska, A., Ma, D., Saczewski, F., Laird, S., Laurila, J. M., Boblewski, K., Lehmann, A., Gu, J., & Watts, H. (2012). Synthesis and biological activities of 2-[(heteroaryl)methyl]imidazolines. Bioorganic & medicinal chemistry, 20(1), 108–116. [Link]

-

Imidazoline receptor - Wikipedia. (n.d.). Retrieved February 8, 2024, from [Link]

-

FTIR INTERPRETATION OF DRUGS - RJPN. (2020, August 31). Retrieved February 8, 2024, from [Link]

-

Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. (n.d.). Retrieved February 8, 2024, from [Link]

-

NEW IMIDAZOLINE DERIVATIVES, SYNTHESIS, CHARACTERIZATION AND THERMAL DEGRADATION - Revue Roumaine de Chimie. (n.d.). Retrieved February 8, 2024, from [Link]

-

Development and validation of HPTLC densitometric method for simultaneous determination of antazoline hydrochloride and tetryzoline hydrochlorid. (n.d.). Retrieved February 8, 2024, from [Link]

-

NMR spectroscopy in pharmacy. (n.d.). Retrieved February 8, 2024, from [Link]

-

Imidazoline binding sites on receptors and enzymes: Emerging targets for novel antidepressant drugs? - PMC. (n.d.). Retrieved February 8, 2024, from [Link]

-

Imidazoline I2 receptors: an update - PMC. (n.d.). Retrieved February 8, 2024, from [Link]

-

(PDF) Stability Indicating UHPLC-PDA Assay for Simultaneous Determination of Antazoline Hydrochloride and Naphazoline Hydrochloride in Ophthalmic Formulations. (2017, May 10). Retrieved February 8, 2024, from [Link]

-

gjpps.ms.id.555575 - Juniper Publishers. (2017, April 27). Retrieved February 8, 2024, from [Link]

-

FT-IR Spectrophotometric analysis of acetylsalicylic acid and its pharmaceutical formulations. (n.d.). Retrieved February 8, 2024, from [Link]

-

Update on genotoxicity and carcinogenicity testing of 472 marketed pharmaceuticals Mutation Research/Reviews in Mutation Researc. (n.d.). Retrieved February 8, 2024, from [Link]

-

Stability Indicating UHPLC-PDA Assay for Simultaneous Determination of Antazoline Hydrochloride and Naphazoline Hydrochloride in Ophthalmic Formulations. (n.d.). Retrieved February 8, 2024, from [Link]

Sources

- 1. Antazoline Hydrochloride | C17H20ClN3 | CID 17275 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. Vibrational study of tolazoline hydrochloride by using FTIR-Raman and DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tcichemicals.com [tcichemicals.com]

- 5. Imidazoline receptor - Wikipedia [en.wikipedia.org]

- 6. Imidazoline binding sites on receptors and enzymes: Emerging targets for novel antidepressant drugs? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-Imidazoline synthesis [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. rjpn.org [rjpn.org]

- 10. preprints.org [preprints.org]

- 11. Thieme E-Books & E-Journals [thieme-connect.de]

- 12. A validated stability-indicating HPLC method for the simultaneous determination of pheniramine maleate and naphazoline hydrochloride in pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. tandfonline.com [tandfonline.com]

- 15. researchgate.net [researchgate.net]

- 16. Stability Indicating UHPLC-PDA Assay for Simultaneous Determination of Antazoline Hydrochloride and Naphazoline Hydrochloride in Ophthalmic Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. cdn.caymanchem.com [cdn.caymanchem.com]

- 20. Genotoxicity and carcinogenicity studies of antihistamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

Antazoline Hydrochloride: Anticholinergic Effects & Pharmacological Profiling

Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

Antazoline hydrochloride is a first-generation antihistamine of the ethylenediamine class, historically utilized for its H1-receptor antagonist properties in ocular formulations and, less commonly, as an intravenous antiarrhythmic agent. While its primary therapeutic target is the histamine H1 receptor, its pharmacological profile is characterized by significant "off-target" activity at muscarinic acetylcholine receptors (mAChRs) and cardiac ion channels.

This guide provides a technical analysis of the anticholinergic profile of antazoline. Unlike ethanolamine-derived antihistamines (e.g., diphenhydramine), which exhibit potent antimuscarinic effects, antazoline displays a moderate anticholinergic profile. However, this activity is clinically relevant, contributing to both its side-effect profile (e.g., dry mouth, transient tachycardia) and its complex cardiovascular pharmacodynamics. This document details the molecular mechanisms, comparative potency, and validated experimental protocols for profiling these effects.

Molecular Pharmacology & Mechanism of Action

Structural Basis of Interaction

Antazoline possesses a bulky ethylenediamine core structure. This pharmacophore allows it to occupy the orthosteric binding site of G-protein coupled receptors (GPCRs), specifically mimicking the ethylamine tail of histamine. However, this structural flexibility also permits binding to the orthosteric site of muscarinic acetylcholine receptors, where it acts as a competitive antagonist .

Receptor Binding Profile

-

Primary Target: Histamine H1 Receptor (Inverse Agonist/Antagonist).

-

Secondary Target: Muscarinic Acetylcholine Receptors (M1–M5 Non-selective Antagonist).

-

Tertiary Targets: Cardiac Ion Channels (

,

Signal Transduction Pathway

The anticholinergic effect is mediated by the blockade of endogenous acetylcholine (ACh) binding.

-

M1, M3, M5 Blockade: Prevents

coupling-

Result: Reduced smooth muscle contraction (gut/bladder), reduced glandular secretion (saliva/tears).[1]

-

-

M2, M4 Blockade: Prevents

coupling-

Result: Increased heart rate (positive chronotropy) due to vagolytic action.

-

Visualization: Anticholinergic Signaling Blockade

Caption: Antazoline acts as a competitive antagonist at the muscarinic receptor, preventing the ACh-driven Gq signaling cascade that leads to calcium release and physiological response.

Comparative Anticholinergic Potency

Antazoline is generally classified as having moderate anticholinergic activity—lower than ethanolamines (diphenhydramine) but higher than second-generation antihistamines (cetirizine).

Table 1: Comparative Anticholinergic Potency of Antihistamines

| Drug Class | Representative Drug | Relative Anticholinergic Potency | Clinical Manifestation |

| Ethanolamines | Diphenhydramine | High (+++) | Significant sedation, dry mouth, urinary retention.[2] |

| Phenothiazines | Promethazine | High (+++) | Strong anticholinergic & sedative effects. |

| Ethylenediamines | Antazoline | Moderate (++) | Noticeable dry mouth; transient tachycardia; often used topically. |

| Alkylamines | Chlorpheniramine | Low/Moderate (+) | Mild anticholinergic effects. |

| Piperidines (2nd Gen) | Fexofenadine | Negligible (-) | No clinically significant anticholinergic activity.[3] |

Note: The "Moderate" classification for Antazoline is critical. While less potent than atropine, its intravenous use for arrhythmias can unmask significant vagolytic effects (tachycardia) before the direct membrane depressant effects (bradycardia) take over.

Experimental Protocols for Profiling

To rigorously define the anticholinergic profile of Antazoline or a novel derivative, two complementary assays are required: a Radioligand Binding Assay (for affinity) and a Functional Bioassay (for efficacy/antagonism).

Protocol A: Muscarinic Radioligand Binding Assay (Affinity)

Objective: Determine the inhibition constant (

-

Tissue Preparation:

-

Homogenize rat cerebral cortex (rich in M1/M2) in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

-

Centrifuge at 40,000 x g for 15 min at 4°C.

-

Resuspend pellet in buffer to a final protein concentration of 0.5–1.0 mg/mL.

-

-

Ligand Selection:

-

Use [

H]-N-Methylscopolamine ([ -

Non-specific binding is defined by 1 µM Atropine.

-

-

Incubation:

-

Prepare assay tubes: Buffer + Membrane + [

H]-NMS + Antazoline (concentration range -

Incubate for 60 minutes at 25°C to reach equilibrium.

-

-

Termination & Counting:

-

Terminate reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine).

-

Wash filters 3x with ice-cold buffer.

-

Measure radioactivity via liquid scintillation counting.

-

-

Data Analysis:

-

Calculate

from the displacement curve. -

Derive

using the Cheng-Prusoff equation:

-

Protocol B: Functional Bioassay (Guinea Pig Ileum)

Objective: Confirm functional antagonism and determine the

-

Tissue Setup:

-

Isolate a 2-cm segment of guinea pig ileum.

-

Mount in an organ bath containing Tyrode’s solution at 37°C, aerated with 95%

/5%

-

-

Equilibration:

-

Apply 1g resting tension. Equilibrate for 60 min, washing every 15 min.

-

-

Agonist Curve (Control):

-

Generate a cumulative concentration-response curve (CRC) using Carbachol (muscarinic agonist).

-

Wash until baseline is restored.

-

-

Antagonist Incubation:

-

Incubate tissue with Antazoline (fixed concentration, e.g.,

M) for 20 minutes.

-

-

Agonist Curve (Test):

-

Repeat Carbachol CRC in the presence of Antazoline.

-

Observe the rightward shift of the curve (Schild shift).

-

-

Analysis:

-

Calculate the Dose Ratio (DR).

-

Plot log(DR-1) vs. -log[Antazoline] to determine

(measure of antagonist potency).

-

Visualization: Experimental Workflow

Caption: Dual-track profiling workflow: Radioligand binding establishes molecular affinity (Ki), while functional bioassays confirm physiological antagonism (pA2).

Safety & Toxicology Implications

The anticholinergic profile of Antazoline is inextricably linked to its safety, particularly in systemic administration.

-

Cardiovascular Paradox:

-

Vagolytic Effect (Anticholinergic): Blockade of M2 receptors on the SA node removes vagal tone, causing tachycardia .

-

Direct Membrane Effect (Quinidine-like): Blockade of

and -

Clinical Outcome: Rapid IV injection often causes an initial heart rate increase (anticholinergic), followed by potential conduction slowing.

-

-

Ocular Safety:

-

In eye drops (e.g., with naphazoline), systemic absorption is low. However, local M3 blockade can cause mydriasis (pupil dilation) and precipitation of narrow-angle glaucoma in susceptible individuals.

-

-

Central Nervous System:

-

As a first-generation agent, Antazoline crosses the blood-brain barrier. Central M1 blockade contributes to cognitive impairment and delirium in overdose scenarios.

-

References

-

Anticholinergic Activities of Antihistamines. National Institutes of Health (NIH) / PubMed. Comparative study of H1 antagonists in functional models. [Link]

-

Antazoline: Insights into Drug-Induced Electrocardiographic and Hemodynamic Effects. PubMed.[4] Study detailing the dual anticholinergic and ion-channel effects on cardiac parameters. [Link]

-

Muscarinic Receptor Agonists and Antagonists. Goodman & Gilman's The Pharmacological Basis of Therapeutics. Authoritative text on muscarinic receptor subtypes and antagonist mechanisms. [Link]

-

In Vitro Muscarinic Receptor Radioligand-Binding Assays. Current Protocols in Pharmacology. Standardized protocol for determining Ki values. [Link]

-

Antazoline in the Treatment of Cardiac Arrhythmias. British Heart Journal / PMC. Historical data on the clinical efficacy and side effects of antazoline. [Link]

Sources

- 1. Anticholinergic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. droracle.ai [droracle.ai]

- 3. Comparative anticholinergic activities of 10 histamine H1 receptor antagonists in two functional models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antazoline-insights into drug-induced electrocardiographic and hemodynamic effects: Results of the ELEPHANT II substudy - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Binding Affinity of Antazoline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: Re-examining a Classic H1 Antagonist

Antazoline is a first-generation histamine H1 receptor antagonist that has been in clinical use for decades, primarily for the symptomatic relief of allergic conjunctivitis and nasal congestion[1]. It is structurally classified as an ethylenediamine derivative and, like many first-generation antihistamines, it is known to possess anticholinergic properties[2][3]. More recently, antazoline has garnered renewed interest for its antiarrhythmic effects, proving effective in the cardioversion of atrial fibrillation[4][5].

This guide provides a comprehensive technical overview of the binding affinity of antazoline hydrochloride, with a focus on its Ki values at its primary target, the histamine H1 receptor, as well as its off-target interactions with muscarinic and adrenergic receptors. Understanding this binding profile is crucial for elucidating its therapeutic mechanisms and predicting its side-effect profile.

The Significance of Ki in Drug Development

In pharmacology, the inhibition constant (Ki) is a critical measure of a drug's binding affinity for a specific target. It represents the concentration of a competing ligand that would occupy 50% of the receptors if no radioligand were present. A lower Ki value signifies a higher binding affinity. For drug development professionals, Ki values are indispensable for:

-

Potency Assessment: Directly comparing the potency of different compounds for a desired target.

-

Selectivity Profiling: Determining the likelihood of off-target effects by comparing Ki values across a panel of receptors.

-

Structure-Activity Relationship (SAR) Studies: Guiding the chemical modification of lead compounds to enhance affinity and selectivity.

Antazoline Hydrochloride: A Profile of Receptor Binding Affinities

While antazoline's primary pharmacological effect is the blockade of the histamine H1 receptor, its clinical profile is shaped by its interactions with a broader range of receptors. The following table summarizes the available binding affinity data for antazoline. It is important to note that specific Ki values for antazoline are not widely reported in publicly accessible databases. The information presented here is compiled from various sources and should be considered in the context of the experimental conditions under which it was generated.

| Receptor Subtype | Ki (nM) | pKi | Comments | Reference |

| Histamine H1 | Data not available | Data not available | Primary therapeutic target. | |

| Histamine H3 | ~39,811 | 4.4 | Low affinity. pKa value reported. | [6] |

| Muscarinic Receptors (general) | Data not available | Data not available | Anticholinergic effects are clinically observed. | [2][3] |

| Alpha-Adrenergic Receptors | Data not available | Data not available | Interactions are suggested by its chemical structure and some clinical effects. |

Note: The pKa value for the H3 receptor was converted to an approximate Ki value for comparative purposes, though it is important to recognize the methodological differences in their derivation.

Decoding the Off-Target Profile: Clinical Implications

The clinical presentation of antazoline's effects is a direct consequence of its receptor binding profile.

Histamine H1 Receptor Antagonism

As a potent antagonist of the H1 receptor, antazoline effectively blocks the actions of histamine, a key mediator of allergic responses. This mechanism underlies its efficacy in reducing the symptoms of allergic conjunctivitis, such as itching, redness, and swelling[2].

Anticholinergic Activity

The anticholinergic properties of antazoline, resulting from its interaction with muscarinic acetylcholine receptors, contribute to its side-effect profile. These can include dry mouth, blurred vision, and sedation, the latter being a hallmark of first-generation antihistamines that can cross the blood-brain barrier[1][7].

Adrenergic Receptor Interactions

Methodologies for Determining Ki Values: A Practical Overview

The determination of Ki values is a cornerstone of pharmacological research. The most common method is the radioligand binding assay , a robust and sensitive technique for measuring the affinity of a ligand for its receptor.

The Radioligand Binding Assay: A Step-by-Step Protocol

This protocol outlines a typical competitive radioligand binding assay to determine the Ki of a test compound (e.g., antazoline) for the histamine H1 receptor.

1. Materials and Reagents:

-

Cell Membranes: From a cell line stably expressing the human histamine H1 receptor.

-

Radioligand: A high-affinity H1 receptor antagonist labeled with a radioisotope (e.g., [³H]-mepyramine).

-

Test Compound: Antazoline hydrochloride.

-

Non-specific Binding Control: A high concentration of a known, unlabeled H1 receptor antagonist (e.g., mianserin).

-

Assay Buffer: (e.g., 50 mM Tris-HCl, pH 7.4).

-

Scintillation Cocktail.

-

Glass Fiber Filters.

-

Filtration Apparatus.

-

Scintillation Counter.

2. Experimental Procedure:

-

Membrane Preparation: Homogenize the cells expressing the H1 receptor in ice-cold assay buffer. Centrifuge to pellet the membranes and resuspend in fresh buffer. Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a 96-well plate, set up the following incubation mixtures:

-

Total Binding: Radioligand + cell membranes.

-

Non-specific Binding: Radioligand + cell membranes + high concentration of non-specific binding control.

-

Competitive Binding: Radioligand + cell membranes + varying concentrations of antazoline.

-

-

Incubation: Incubate the plates at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixtures through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer to remove unbound radioactivity.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

3. Data Analysis:

-

Calculate Specific Binding: Subtract the non-specific binding from the total binding.

-

Generate a Competition Curve: Plot the percentage of specific binding against the logarithm of the antazoline concentration.

-

Determine the IC50: Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of antazoline that inhibits 50% of the specific radioligand binding).

From IC50 to Ki: The Cheng-Prusoff Equation

The IC50 value is dependent on the experimental conditions, particularly the concentration of the radioligand used. To obtain the Ki, a true measure of affinity, the Cheng-Prusoff equation is applied:

Ki = IC50 / (1 + [L]/Kd)

Where:

-

Ki is the inhibition constant of the test compound.

-

IC50 is the concentration of the test compound that inhibits 50% of specific binding.

-

[L] is the concentration of the radioligand used in the assay.

-

Kd is the dissociation constant of the radioligand for the receptor.

This equation allows for the standardization of affinity data across different experiments and laboratories.

Visualizing the Process: Experimental Workflow and Signaling Pathways

To further clarify the concepts discussed, the following diagrams illustrate the key processes.

Caption: Workflow for determining the Ki value of antazoline using a radioligand binding assay.

Sources

- 1. pdspdb.unc.edu [pdspdb.unc.edu]

- 2. Antazoline | C17H19N3 | CID 2200 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. Intravenous antazoline, a first‐generation antihistaminic drug with antiarrhythmic properties, is a suitable agent for pharmacological cardioversion of atrial fibrillation induced during pulmonary vein isolation due to the lack of influence on atrio‐venous conduction and high clinical effectiveness (AntaEP Study) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development and Performance Verification of the PBPK Model for Antazoline and Its Metabolite and Its Utilization for Pharmacological Hypotheses Formulating - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Assessment of receptor affinities of ophthalmic and systemic agen...: Ingenta Connect [ingentaconnect.com]

- 7. medchemexpress.com [medchemexpress.com]

Toxicological Profile and Preclinical Safety Assessment of Antazoline Hydrochloride

Content Type: Technical Guide Audience: Researchers, Toxicologists, and Drug Development Scientists

Introduction: The Dual-Natured Pharmacophore

Antazoline Hydrochloride (HCl) is a first-generation ethylenediamine antihistamine with a complex pharmacological profile. While primarily designated as an H1-receptor antagonist, its structural properties confer significant Class Ia antiarrhythmic activity (quinidine-like), characterized by sodium (Na⁺) and potassium (K⁺) channel blockade.

For researchers, this dual mechanism presents a unique safety challenge. Toxicity in murine models is rarely a result of histaminergic blockade alone; rather, it is driven by off-target ion channel modulation leading to cardiotoxicity and neurotoxicity. This guide provides a rigorous analysis of Antazoline HCl toxicity, synthesizing historical LD50 data with modern safety assessment protocols.

Physicochemical & Pharmacological Basis of Toxicity

Understanding the physicochemical properties is the first step in predicting bioavailability and toxicity thresholds.

| Property | Value/Description | Relevance to Toxicity |

| Chemical Name | N-benzyl-N-(4,5-dihydro-1H-imidazol-2-ylmethyl)aniline hydrochloride | Imidazoline structure contributes to alpha-adrenergic affinity. |

| Molecular Weight | 301.82 g/mol | Small molecule; crosses Blood-Brain Barrier (BBB) efficiently. |

| Solubility | Soluble in water, ethanol | High aqueous solubility facilitates rapid IV absorption and acute peak toxicity. |

| pKa | ~10.0 (Base) | Ionized at physiological pH; tissue distribution depends on local pH. |

Mechanistic Toxicity Pathway

The following diagram illustrates the divergence between therapeutic H1 blockade and the ion-channel-mediated toxicity that leads to lethality in mice.

Figure 1: Mechanistic pathway of Antazoline toxicity. Note that lethality is primarily driven by off-target ion channel blockade leading to seizures and arrhythmias, rather than H1 antagonism.

Quantitative Toxicity Data (Murine Models)[1]

The following data aggregates historical toxicological registries (RTECS) and modern safety data sheets. Note the significant disparity between Intravenous (IV) and Oral (PO) toxicity, indicating a substantial first-pass effect or absorption rate-limitation.

Acute Toxicity (LD50) in Mice

| Route of Administration | LD50 Value (approx.) | Toxicity Classification | Physiological Context |

| Intravenous (IV) | 26 - 35 mg/kg | Highly Toxic | Rapid blockade of cardiac Na+ channels; immediate onset of convulsions. |

| Intraperitoneal (IP) | 125 - 150 mg/kg | Moderately Toxic | Slower absorption allows for partial metabolic clearance before peak plasma concentration. |

| Subcutaneous (SC) | 180 - 200 mg/kg | Moderately Toxic | Delayed absorption mitigates peak Cmax. |

| Oral (PO) | 380 - 400 mg/kg | Slightly Toxic | Significant first-pass metabolism reduces systemic bioavailability of the parent compound. |

Critical Insight: The ratio of Oral to IV LD50 is >10:1. This suggests that in experimental settings, IV administration requires extreme precision. A bolus error of just 5 mg/kg can shift a subject from a therapeutic window to a lethal event.

Experimental Protocols for Safety Assessment

To generate self-validating data, researchers must move beyond simple lethality counts. The following protocols integrate efficacy with safety monitoring.

Protocol A: Up-and-Down Procedure (UDP) for LD50 Determination

Based on OECD Guideline 425.

Objective: Determine the lethal dose with minimal animal usage.

-

Preparation: Dissolve Antazoline HCl in 0.9% saline. Adjust pH to 7.0–7.4 (native salt is acidic).

-

Dosing: Start at 175 mg/kg (IP) or 25 mg/kg (IV).

-

Administration: Administer to a single mouse.

-

Observation (48h):

-

Survival: Increase dose by factor of 1.3x for next animal.

-

Death: Decrease dose by factor of 1.3x for next animal.

-

-

Stopping Rule: Stop after 3 consecutive reversals or 5 animals total.

Protocol B: Real-Time Cardiotoxicity Monitoring

Since cardiac arrest is the primary mode of death, ECG monitoring is the gold standard for validating safety.

Workflow Logic:

Figure 2: Experimental workflow for assessing cardiotoxicity. Continuous ECG monitoring is required to detect QRS widening before lethal arrest.

Key Technical Steps:

-

Anesthesia: Use Isoflurane (inhalation) rather than Ketamine/Xylazine, as the latter can alter baseline heart rate and QT intervals, confounding Antazoline data.

-

Lead Placement: Lead II configuration (Right Forelimb to Left Hindlimb) provides the clearest P-QRS-T morphology in mice.

-

Dosing Rate: For IV studies, infuse at a rate not exceeding 0.1 mL/min. Rapid bolus causes immediate asystole due to massive Na+ channel blockade.

Clinical Translation & Risk Assessment

To translate murine LD50 data to human safety margins, use the Body Surface Area (BSA) normalization method.

Human Equivalent Dose (HED) Calculation:

-

Mouse Km: 3

-

Human Km: 37

Example Calculation (Based on Oral LD50):

-

Mouse LD50 (PO) = 380 mg/kg

Interpretation: For a 60kg human, the extrapolated lethal oral dose is approximately 1.8 grams. Given that standard therapeutic doses are 100-200 mg, Antazoline possesses a Narrow Therapeutic Index . Clinical overdose manifests as anticholinergic toxidrome (delirium, hyperthermia) followed by cardiovascular collapse.

References

-

National Center for Biotechnology Information (2024). Antazoline hydrochloride - PubChem Compound Summary. Retrieved from [Link]

-

Farkowski, M. M., et al. (2017). Antazoline—insights into drug-induced electrocardiographic and hemodynamic effects: Results of the ELEPHANT II substudy. Annals of Noninvasive Electrocardiology. Retrieved from [Link]

-

Gao, M., et al. (2011). Comparison of the Intraperitoneal, Retroorbital and per Oral Routes for F-18 FDG Administration. Nuclear Medicine and Molecular Imaging.[1] (Context for IP vs IV variability). Retrieved from [Link]

Sources

The Enduring Legacy of Antazoline Hydrochloride: A First-Generation Antihistamine's Journey from Allergic Relief to Cardiac Rhythm Control

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Antazoline hydrochloride, a notable member of the first-generation ethylenediamine antihistamines, represents a fascinating case study in drug development and repurposing. Initially introduced for the symptomatic relief of allergic conditions, its clinical applications have evolved significantly over the decades. This technical guide provides a comprehensive overview of the history, chemical properties, pharmacological profile, and clinical applications of Antazoline hydrochloride, with a particular focus on the scientific principles that have underpinned its enduring presence in the therapeutic arsenal. From its well-established role in managing allergic conjunctivitis to its more recent emergence as a promising antiarrhythmic agent, Antazoline's journey highlights the importance of continued pharmacological investigation.

A Rich History: From Post-War Discovery to Modern Repurposing

The development of Antazoline is rooted in the post-World War II era of rapid advancement in medicinal chemistry. While the precise date of its discovery is not widely documented, it is known to have been developed by Ciba (now Novartis) and emerged as one of the early first-generation antihistamines. The antiarrhythmic potential of antihistamines was recognized as early as 1946, and by the 1960s, small trials had already demonstrated Antazoline's ability to suppress certain cardiac arrhythmias.[1] However, for many years, this indication was largely overshadowed by its use in allergy treatment. The early 21st century has seen a resurgence of interest in its antiarrhythmic properties, with new research validating its efficacy in specific cardiac conditions.[1]

Chemical Profile and Physicochemical Characteristics

Antazoline hydrochloride is the salt form of Antazoline, an ethylenediamine derivative. Its chemical structure features a central ethylenediamine core, which is a common motif in many first-generation antihistamines.

Table 1: Physicochemical Properties of Antazoline Hydrochloride

| Property | Value |

| IUPAC Name | N-benzyl-N-(4,5-dihydro-1H-imidazol-2-ylmethyl)aniline;hydrochloride |

| Molecular Formula | C₁₇H₂₀ClN₃ |

| Molecular Weight | 301.82 g/mol |

| Appearance | White crystalline powder |

| Solubility | Sparingly soluble in water, soluble in alcohol |

A detailed, publicly available, step-by-step synthesis protocol for Antazoline hydrochloride is not extensively documented in contemporary literature, which is common for drugs of its era. However, its synthesis would be based on established principles of organic chemistry involving the reaction of appropriate precursors to form the ethylenediamine and imidazoline moieties.

Comprehensive Pharmacological Profile

Mechanism of Action: A Tale of Two Receptors

Antazoline's primary pharmacological effect is the competitive antagonism of the histamine H1 receptor.[2][3] By binding to this receptor, it prevents the action of endogenous histamine, thereby mitigating the classic symptoms of allergic reactions such as itching, redness, and swelling.[2][4]

Caption: Antazoline's antihistaminic mechanism of action.

Like many first-generation antihistamines, Antazoline can cross the blood-brain barrier, leading to central nervous system effects such as sedation.[2] It also possesses notable anticholinergic (antimuscarinic) properties, which contribute to its side-effect profile, including dry mouth and potential for blurred vision.[2]

Table 2: Receptor Affinity Ratios for Antazoline

| Receptor Ratio | Value |

| H2:H1 | 1163 |

| H3:H1 | 1110 |

These ratios indicate that Antazoline is significantly more selective for the H1 receptor compared to the H2 and H3 histamine receptors.

Pharmacokinetics and Metabolism

Antazoline hydrochloride is rapidly absorbed following administration.[2] It is primarily metabolized in the liver, with cytochrome P450 enzymes playing a crucial role.

Caption: Metabolic pathway of Antazoline.

Table 3: Pharmacokinetic Parameters of Antazoline

| Parameter | Value | Reference |

| Volume of Distribution (Vd) | 3.90 L/kg | [3] |

| Half-life (t½) | 2.29 hours | [3] |

| Clearance (CL) | 19.67 mL/min/kg | [3] |

| Water Solubility | 0.66 mg/mL | [3] |

Evolving Clinical Applications

Allergic Conjunctivitis: The Cornerstone Indication

For decades, the primary clinical application of Antazoline hydrochloride has been in the management of allergic conjunctivitis. It is typically formulated as eye drops, often in combination with a vasoconstrictor agent such as naphazoline. This combination therapy provides dual benefits: the antihistaminic action of Antazoline alleviates itching, while the vasoconstrictor reduces redness and swelling.

A New Frontier: Antiarrhythmic Properties

Recent clinical investigations have revitalized interest in Antazoline's antiarrhythmic effects, particularly in the pharmacological cardioversion of recent-onset atrial fibrillation.[5] Studies have demonstrated its high efficacy and rapid onset of action in restoring sinus rhythm. The proposed mechanism for its antiarrhythmic action is multifactorial, likely involving the blockade of multiple ion channels, including sodium and potassium channels, which alters cardiac action potentials.[5]

Navigating the Side-Effect Profile

As a first-generation antihistamine, Antazoline hydrochloride is associated with a predictable set of side effects.

-

Local Effects: When administered as eye drops, it can cause transient stinging or burning upon instillation.

-

Systemic Effects: Due to its ability to penetrate the central nervous system, sedation is a common side effect. Its anticholinergic properties can lead to dry mouth, dizziness, and blurred vision.[6]

Structure-Activity Relationship (SAR) Insights

While specific SAR studies on Antazoline are not extensively detailed in the available literature, its structure aligns with the general pharmacophore for first-generation ethylenediamine antihistamines.

-

Diaryl Groups: The two aromatic rings (benzyl and phenyl) are crucial for high-affinity binding to the H1 receptor.

-

Ethylenediamine Linker: The flexible ethylenediamine chain serves as a spacer between the diaryl moiety and the terminal nitrogen atom.

-

Terminal Amine: The tertiary amine in the imidazoline ring is essential for activity, as it is protonated at physiological pH and interacts with a key aspartate residue in the H1 receptor.

Conclusion

Antazoline hydrochloride stands as a testament to the enduring value of well-characterized pharmacological agents. Its journey from a staple in allergy management to a repurposed therapeutic for cardiac arrhythmias underscores the potential for new discoveries within established drug classes. For researchers and drug development professionals, the story of Antazoline serves as a compelling example of how a deep understanding of a molecule's pharmacology can unlock new clinical possibilities, even decades after its initial introduction. Further research into its precise antiarrhythmic mechanisms and continued evaluation of its clinical utility are warranted.

References

-

Antazoline: the Lazarus of antiarrhythmic drugs? - Polish Archives of Internal Medicine. (2022-06-29). Retrieved from [Link]

-

What is the mechanism of Antazoline Hydrochloride? - Patsnap Synapse. (2024-07-17). Retrieved from [Link]

-

Antazoline (Antistine) - Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose - Pharmacy 180. Retrieved from [Link]

-

Antazoline Hydrochloride | C17H20ClN3 | CID 17275 - PubChem. Retrieved from [Link]

-

antazoline - Drug Central. Retrieved from [Link]

-

Antazoline | C17H19N3 | CID 2200 - PubChem. Retrieved from [Link]

-

Intravenous antazoline, a first‐generation antihistaminic drug with antiarrhythmic properties, is a suitable agent for pharmacological cardioversion of atrial fibrillation induced during pulmonary vein isolation due to the lack of influence on atrio‐venous conduction and high clinical effectiveness (AntaEP Study) - PMC - NIH. Retrieved from [Link]

-

Antazoline - ResearchGate. Retrieved from [Link]

-

What is Antazoline Hydrochloride used for? - Patsnap Synapse. (2024-06-14). Retrieved from [Link]

-

Antazoline Hydrochloride - Drug Targets, Indications, Patents - Patsnap Synapse. Retrieved from [Link]

-

Antazoline - Wikipedia. Retrieved from [Link]

-

Antazoline Phosphate and Naphazoline Hydrochloride, Singly and in Combination for the Treatment of Allergic Conjunctivitis-A Controlled, Double-Blind Clinical Trial - PubMed. Retrieved from [Link]

-

Emedastine: a potent, high affinity histamine H1-receptor-selective antagonist for ocular use: receptor binding and second messenger studies - PubMed. Retrieved from [Link]

-

Pharmacology of Antazoline (Occulerg Antallerge; Mechanism of action, Pharmacokinetics, Uses, Effect - YouTube. (2025-04-02). Retrieved from [Link]

Sources

- 1. mp.pl [mp.pl]

- 2. What is the mechanism of Antazoline Hydrochloride? [synapse.patsnap.com]

- 3. antazoline [drugcentral.org]

- 4. Antazoline | C17H19N3 | CID 2200 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Intravenous antazoline, a first‐generation antihistaminic drug with antiarrhythmic properties, is a suitable agent for pharmacological cardioversion of atrial fibrillation induced during pulmonary vein isolation due to the lack of influence on atrio‐venous conduction and high clinical effectiveness (AntaEP Study) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Histamine pharmacology: from Sir Henry Dale to the 21st century - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Antazoline Hydrochloride Metabolic Pathways in Mammals

Executive Summary

Antazoline hydrochloride (ANT) is a first-generation antihistamine (H1 receptor antagonist) with significant anticholinergic and antiarrhythmic properties (Class Ia). While historically utilized for allergic conjunctivitis and nasal congestion, recent repurposing efforts have highlighted its efficacy in terminating atrial fibrillation (AF).

Understanding the metabolic fate of Antazoline is critical for optimizing dosing regimens, particularly given its reliance on polymorphic enzymes. This guide details the biotransformation of ANT in mammals, identifying CYP2D6 as the primary catalytic driver and delineating the shift from Phase I oxidation to Phase II glucuronidation.[1]

Physicochemical Context & Substrate Characteristics

Antazoline is an ethylenediamine derivative containing an imidazoline ring.[2][3] Its metabolic susceptibility is dictated by its lipophilicity and specific structural motifs (phenyl rings and imidazoline nitrogen).

| Parameter | Value | Metabolic Relevance |

| Chemical Formula | C | Multiple nitrogen sites for N-glucuronidation. |

| Molecular Weight | 265.36 g/mol | Low MW facilitates rapid renal filtration of parent/metabolites. |

| pKa | ~10.0 (Imidazoline) | Highly ionized at physiological pH; requires cation transporters or active metabolism for clearance. |

| Lipophilicity (LogP) | ~3.6 | Sufficiently lipophilic to require Phase I/II metabolism for excretion. |

Core Metabolic Pathways

The metabolism of Antazoline in mammals (humans and rats) follows a bifurcated clearance mechanism involving extensive Phase I oxidation followed by Phase II conjugation.

Phase I: Oxidative Functionalization

The primary Phase I reactions are catalyzed by the Cytochrome P450 superfamily.[4]

-

Major Enzyme: CYP2D6 (High affinity, rapid kinetics).

-

Minor Enzyme: CYP2C19 (Slower kinetics).[4]

Key Phase I Metabolites:

-

M2 (Hydroxy-Antazoline): Formed via para-hydroxylation of the N-phenyl ring.[4] This is a dominant pathway mediated by CYP2D6.[1][4]

-

Mass Shift: +16 Da (m/z 266 → 282).[4]

-

-

M1 (Dephenyl-Antazoline): Formed via oxidative cleavage of the C-N bond, resulting in the loss of the phenyl moiety.[4]

-

Mass Shift: Loss of C

H

-

-

Imidazole Ring Cleavage: A minor pathway observed in lagomorphs (rabbits) and rats, leading to diamine derivatives, though less prominent in humans.

Phase II: Conjugation

Phase I metabolites and the parent drug undergo glucuronidation to facilitate renal excretion.

-

M4 (Antazoline-N-Glucuronide): Direct N-glucuronidation of the parent compound at the imidazoline nitrogen.[4]

-

M3 & M5 (Hydroxy-Antazoline Glucuronides): The hydroxylated M2 metabolite undergoes O-glucuronidation (M3) or N-glucuronidation (M5).[4]

Metabolic Pathway Diagram

The following diagram maps the biotransformation of Antazoline, highlighting the enzymatic causality.

Figure 1: Proposed metabolic map of Antazoline in humans, showing the dominance of CYP2D6-mediated hydroxylation and subsequent glucuronidation.

Experimental Protocols for Metabolite Identification

To validate these pathways in a drug development setting, the following self-validating LC-MS/MS workflow is recommended.

In Vitro Incubation (Microsomal Stability)

Objective: Determine intrinsic clearance and identify Phase I metabolites.

-

System: Pooled Human Liver Microsomes (HLM) or recombinant CYP2D6/2C19.

-

Reaction Mix:

-

Substrate: Antazoline (1–10 µM).

-

Buffer: 100 mM Potassium Phosphate (pH 7.4).

-

Cofactor: NADPH-regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).

-

-

Procedure:

-

Pre-incubate microsomes + substrate for 5 min at 37°C.

-

Initiate with NADPH.

-

Quench at t=0, 15, 30, 60 min using ice-cold Acetonitrile (ACN) containing Internal Standard (IS) (e.g., Xylometazoline or Phenacetin).

-

Centrifuge (10,000 x g, 10 min) and collect supernatant.

-

Bioanalytical Method (LC-MS/MS)

Objective: High-sensitivity detection of parent and metabolites.

| Component | Specification | Rationale |

| Column | C18 Reverse Phase (e.g., Kinetex 2.6µm, 100 x 2.1 mm) | Retains polar metabolites (M2) and non-polar parent. |

| Mobile Phase A | 0.1% Formic Acid in Water | Protonation source for ESI (+). |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier for gradient elution. |

| Ionization | ESI Positive Mode | Antazoline is a basic amine; forms stable [M+H] |

| MRM Transitions | ANT: 266.2 → 196.1 (Quant)M2 (OH): 282.2 → 212.1M4 (Gluc): 442.2 → 266.2 | Specific transitions filter background noise. |

Metabolite Identification Workflow

Figure 2: Step-by-step LC-MS/MS workflow for identifying Antazoline metabolites.

Pharmacokinetics & Excretion

Excretion Profile

Antazoline exhibits a renal-dominant excretion profile, heavily influenced by its hydrophilic metabolites.

-

Urine: ~60–70% of the dose is recovered in urine (Parent + Glucuronides).

-

Bile/Feces: ~15–20% (Biliary excretion of higher MW glucuronides).

-

Half-Life (t

): 2.3 to 3.5 hours in humans.

Clinical Implications of CYP2D6 Polymorphism

Since CYP2D6 is the major metabolizing enzyme, Antazoline pharmacokinetics are subject to genetic variability:

-

Poor Metabolizers (PM): May experience elevated plasma concentrations, increasing the risk of anticholinergic side effects or QT prolongation.

-

Ultra-Rapid Metabolizers (UM): May exhibit sub-therapeutic levels, potentially reducing antiarrhythmic efficacy.

References

-

Wozniak, B., et al. (2020). Characterization of In Vitro and In Vivo Metabolism of Antazoline Using Liquid Chromatography-Tandem Mass Spectrometry. International Journal of Molecular Sciences.

-

Wang, Y., et al. (2013). Determination of antazoline hydrochloride in rat plasma and excreta by reversed-phase ion-pair chromatography and its application to pharmacokinetics. Biomedical Chromatography.[4][5][6]

-

Gajda, R., et al. (2020). Application of a novel liquid chromatography/tandem mass spectrometry method for the determination of antazoline in human plasma.[1][5][7] Journal of Pharmaceutical and Biomedical Analysis.

-

FDA/EMA Guidelines. In Vitro Metabolism and Transporter Mediated Drug-Drug Interaction Studies.

Sources

- 1. Characterization of In Vitro and In Vivo Metabolism of Antazoline Using Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antazoline | C17H19N3 | CID 2200 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Antazoline increases insulin secretion and improves glucose tolerance in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Characterization of In Vitro and In Vivo Metabolism of Antazoline Using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Intravenous antazoline, a first‐generation antihistaminic drug with antiarrhythmic properties, is a suitable agent for pharmacological cardioversion of atrial fibrillation induced during pulmonary vein isolation due to the lack of influence on atrio‐venous conduction and high clinical effectiveness (AntaEP Study) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Technical Application Note: Solubilization and Handling of Antazoline Hydrochloride

[1]

Executive Summary

Antazoline Hydrochloride (Antazoline HCl) is a first-generation antihistamine with anticholinergic and antiarrhythmic properties. While the hydrochloride salt form significantly improves aqueous solubility compared to the free base, it presents specific challenges regarding stability in solution and precipitation upon dilution.

This guide provides validated protocols for preparing high-integrity stock solutions in Dimethyl Sulfoxide (DMSO) and Water, including an advanced co-solvent formulation for in vivo administration.

Key Directive: Aqueous solutions of Antazoline HCl are prone to hydrolysis and degradation over time. Always prepare aqueous working solutions fresh and do not store them for more than 24 hours.

Physicochemical Profile & Solubility Data

Chemical Identity

| Property | Data |

| Compound Name | Antazoline Hydrochloride |

| CAS Number | 2508-72-7 |

| Molecular Formula | C₁₇H₁₉N₃[1][2][3][4][5] · HCl |

| Molecular Weight | 301.81 g/mol |

| Appearance | White to off-white crystalline solid |

| Storage (Solid) | -20°C (Desiccated) |

Solubility Benchmarks

Note: Solubility data represents empirically determined maximums. Practical working concentrations should be kept below saturation limits to prevent precipitation during storage.

| Solvent | Max Solubility (Approx.)[2][3][4][5] | Working Conc. (Recommended) | Notes |

| DMSO | ~45 mg/mL [1][4] | 10 – 25 mg/mL | Hygroscopic; use anhydrous DMSO. |

| Water / PBS | ~10 – 14 mg/mL [1][4] | 1 – 5 mg/mL | Unstable long-term. Prepare fresh. |

| Ethanol | ~4 – 25 mg/mL [1][4] | < 5 mg/mL | High variance reported; batch dependent. |

| DMF | ~20 mg/mL [1] | 10 mg/mL | Toxic; avoid for cell culture if possible. |

Protocol A: Preparation of DMSO Stock Solution (Standard)

Purpose: To create a stable, high-concentration master stock for long-term storage and subsequent dilution.

Reagents & Equipment[5][7]

-

Anhydrous DMSO (Sigma-Aldrich or equivalent, ≥99.9%)

-

Vortex mixer

-

Amber glass vials (Borosilicate)

Step-by-Step Methodology

-

Calculation: Determine the target molarity. For a 50 mM stock solution:

Example: To prepare 10 mL of 50 mM stock: -

Weighing: Accurately weigh 150.9 mg of Antazoline HCl into a sterile amber glass vial.

-

Solvent Addition: Add 10 mL of anhydrous DMSO.

-

Dissolution: Vortex vigorously for 30–60 seconds.

-

Troubleshooting: If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

-

-

Inspection: Hold the vial against a light source. The solution must be optically clear with no turbidity.

-

Storage: Aliquot into small volumes (e.g., 100 µL) to avoid freeze-thaw cycles. Store at -20°C (1 month) or -80°C (6 months to 1 year).

Protocol B: Preparation of Aqueous Working Solution (Cell Culture)

Purpose: Diluting DMSO stock into culture media or buffers for in vitro assays.

Critical Warning: Direct dissolution of solid Antazoline HCl into media is possible but often leads to sterility issues. The preferred method is diluting the DMSO stock, keeping final DMSO concentration <0.5% to avoid cytotoxicity.

Workflow Visualization

Caption: Rapid mixing during aqueous dilution is critical to prevent local high concentrations that cause precipitation.

Methodology

-

Thaw: Thaw DMSO stock at room temperature. Vortex to ensure homogeneity.

-

Preparation of Media: Pre-warm culture media or PBS to 37°C.

-

Dilution: While vortexing the media gently, add the DMSO stock dropwise.

-

Example: Add 1 µL of 50 mM Stock to 1 mL Media = 50 µM final concentration.

-

-

Sterilization (Optional but Recommended): If the assay runs >24 hours, pass the working solution through a 0.22 µm PVDF or PES syringe filter .

-

Note: Nylon filters may bind small molecules; PVDF is preferred for drug studies.

-

Protocol C: Advanced Formulation for In Vivo Administration

Purpose: Solubilizing Antazoline HCl for animal studies (IP or IV) where high concentrations are needed without using 100% DMSO.

Formulation Strategy: 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline [4][5].[7][2][3]

Step-by-Step Methodology (Self-Validating)

The order of addition is non-negotiable. Adding water too early will cause the compound to crash out.

-

Step 1 (Solubilization): Dissolve Antazoline HCl in 100% DMSO at 10x the final desired concentration (e.g., 20 mg/mL). Ensure it is crystal clear.

-

Step 2 (Co-solvent 1): Add PEG300 (40% of final volume).[7] Vortex. The solution should remain clear.

-

Step 3 (Surfactant): Add Tween-80 (5% of final volume).[7][2] Vortex gently to avoid foaming.

-

Step 4 (Aqueous Phase): Slowly add pre-warmed Saline (0.9% NaCl) (45% of final volume).

-

Validation:

-

If the solution turns cloudy (Tyndall effect), the drug has precipitated.

-

Remedy: Sonicate for 10 minutes. If it does not clear, the concentration is too high for this vehicle; reduce target dose by 50%.

-

Stability & Troubleshooting Logic

Decision Logic for Solvent Selection

Caption: Decision matrix for selecting the appropriate solvent system based on experimental constraints.

Common Issues & Solutions

| Observation | Root Cause | Corrective Action |

| Precipitation upon thawing DMSO stock | Moisture ingress or low temperature saturation. | Warm to 37°C and vortex. Ensure storage vials are tightly sealed (parafilm) to prevent water absorption (DMSO is hygroscopic). |

| Cloudiness when adding water | "Crash-out" effect due to rapid polarity change. | Add the organic stock to the aqueous phase while vortexing. Do not add water to the stock. |

| Yellowing of solution | Oxidation. | Discard solution. Antazoline is sensitive to oxidation; use fresh stocks. |

References

-

PubChem. Antazoline Hydrochloride (CID 17204). National Library of Medicine. Available at: [Link]

Sources

- 1. selleckchem.com [selleckchem.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. thaiscience.info [thaiscience.info]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. Antazoline hydrochloride | Histamine Receptor | TargetMol [targetmol.com]

Application Notes and Protocols: Preparation of Antazoline Hydrochloride Stock Solution for Cell Culture

This guide provides a comprehensive protocol for the preparation, storage, and handling of Antazoline hydrochloride stock solutions for use in cell culture applications. The methodologies described herein are grounded in established biochemical principles and safety practices to ensure experimental reproducibility and user safety.

Introduction to Antazoline Hydrochloride

Antazoline hydrochloride is a first-generation antihistamine, acting as a selective antagonist of the histamine H1 receptor.[1][2] By competitively and reversibly binding to this receptor, Antazoline blocks the downstream effects of histamine, which are implicated in allergic responses and inflammatory pathways.[2][3][4] Its mechanism of action makes it a valuable tool for in vitro studies investigating histamine-mediated signaling in various cell types. The compound has also been noted for its anticholinergic properties.[1][2][5] Furthermore, research has indicated its potential in other areas, such as possessing anti-arrhythmic and antiviral properties, specifically against Hepatitis B virus (HBV).[3][6]

Physicochemical Properties and Solubility

A thorough understanding of the physicochemical properties of Antazoline hydrochloride is paramount for the successful preparation of a stable and effective stock solution.

| Property | Value | Source(s) |

| CAS Number | 2508-72-7 | [7][8][9][10] |

| Molecular Formula | C₁₇H₁₉N₃ · HCl | [7][8][10] |

| Molecular Weight | 301.8 g/mol | [7][8][10] |

| Appearance | White to off-white crystalline solid | [7][9][11] |

| Storage (Solid) | -20°C, protected from moisture | [5][7][8] |

| Stability (Solid) | ≥ 4 years at -20°C | [7] |

Solubility Data

The choice of solvent is a critical first step in the preparation of a stock solution. Antazoline hydrochloride exhibits varying solubility in common laboratory solvents.

| Solvent | Solubility | Notes | Source(s) |

| DMSO | ≥ 13.4 mg/mL to 45 mg/mL | Sonication and gentle warming may be required to achieve higher concentrations. | [6][7][8][10] |

| Water | ≥ 10.6 mg/mL to 14 mg/mL | Sonication may be required. Aqueous solutions are not recommended for long-term storage. | [7][8][10] |

| Ethanol | ≥ 2.69 mg/mL to 25 mg/mL | Sonication may be required. | [7][8][10] |

| PBS (pH 7.2) | ~10 mg/mL | Aqueous solutions are not recommended for storage beyond one day. | [7] |